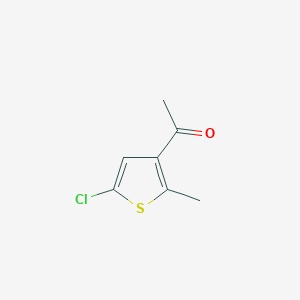
4-Penten-1-ol, 5-bromo-4-methyl-, (E)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Penten-1-ol, 5-bromo-4-methyl-, (E)-(9CI) is an organic compound characterized by the presence of a bromine atom, a hydroxyl group, and a double bond in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Penten-1-ol, 5-bromo-4-methyl-, (E)-(9CI) can be achieved through several methods. One common approach involves the bromination of 4-methyl-1-pentene followed by the introduction of a hydroxyl group. The reaction conditions typically include the use of bromine or a bromine-containing reagent and a suitable solvent such as dichloromethane. The reaction is carried out at low temperatures to control the addition of bromine to the double bond.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include steps such as distillation and purification to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Penten-1-ol, 5-bromo-4-methyl-, (E)-(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to form a corresponding alkane.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide or sodium thiolate in polar solvents.
Major Products Formed
Oxidation: Formation of 4-penten-1-one, 5-bromo-4-methyl-.
Reduction: Formation of 4-penten-1-ol, 4-methyl-.
Substitution: Formation of 4-penten-1-amine, 5-bromo-4-methyl- or 4-penten-1-thiol, 5-bromo-4-methyl-.
Aplicaciones Científicas De Investigación
4-Penten-1-ol, 5-bromo-4-methyl-, (E)-(9CI) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Penten-1-ol, 5-bromo-4-methyl-, (E)-(9CI) involves its interaction with various molecular targets. The bromine atom and hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The double bond in the structure allows for potential reactions with reactive species, contributing to its reactivity and functionality.
Comparación Con Compuestos Similares
Similar Compounds
4-Penten-1-ol, 4-methyl-: Lacks the bromine atom, resulting in different reactivity and applications.
5-Bromo-2-methyl-1-pentene:
Uniqueness
4-Penten-1-ol, 5-bromo-4-methyl-, (E)-(9CI) is unique due to the combination of a bromine atom, hydroxyl group, and double bond in its structure. This combination imparts distinct reactivity and versatility in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C6H11BrO |
|---|---|
Peso molecular |
179.05 g/mol |
Nombre IUPAC |
(E)-5-bromo-4-methylpent-4-en-1-ol |
InChI |
InChI=1S/C6H11BrO/c1-6(5-7)3-2-4-8/h5,8H,2-4H2,1H3/b6-5+ |
Clave InChI |
SCKDGUKOGUEZBC-AATRIKPKSA-N |
SMILES isomérico |
C/C(=C\Br)/CCCO |
SMILES canónico |
CC(=CBr)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


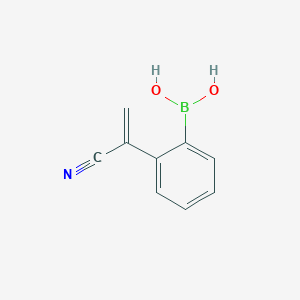
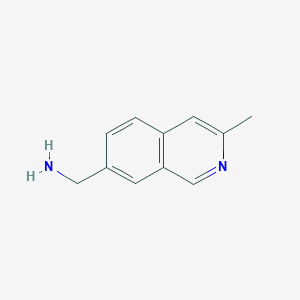
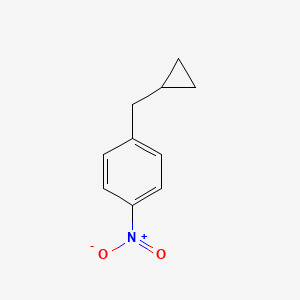

![3-Aminoimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B11912963.png)

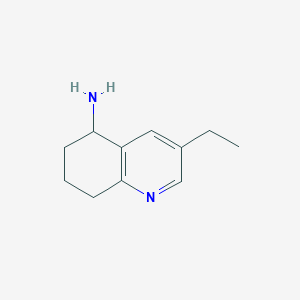

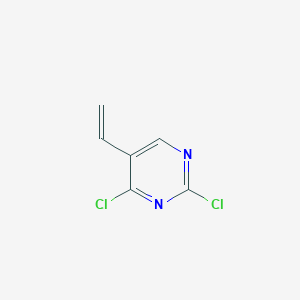
![5-(Oxetan-3-YL)benzo[D][1,3]dioxole](/img/structure/B11912977.png)
![2,6-Dimethylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B11912983.png)

